molecular formula C20H30ClNO6S B11814804 3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Katalognummer: B11814804
Molekulargewicht: 448.0 g/mol
InChI-Schlüssel: ZMTJLEIJKMAMOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and two distinct substituents at the 3-position: a 3-chlorophenyl group and a 2-methanesulfonyloxy-ethoxymethyl moiety. The tert-butyl ester acts as a protective group, enhancing synthetic versatility, while the 3-chlorophenyl group contributes lipophilicity. While direct bioactivity data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in kinase inhibitors or GPCR-targeted therapies .

Eigenschaften

IUPAC Name

tert-butyl 3-[(3-chlorophenyl)-(2-methylsulfonyloxyethoxy)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClNO6S/c1-20(2,3)28-19(23)22-10-6-8-16(14-22)18(15-7-5-9-17(21)13-15)26-11-12-27-29(4,24)25/h5,7,9,13,16,18H,6,8,10-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTJLEIJKMAMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Synthesis Protocol

The primary synthesis route involves a coupling reaction between a piperidine-tert-butyl carboxylate intermediate and a methanesulfonyloxy-ethoxy-methyl-chlorophenyl precursor. Key steps include:

  • Base-Mediated Coupling : Triethylamine (TEA) facilitates the nucleophilic substitution or condensation reaction in dichloromethane (DCM) at 0°C. This step ensures the formation of the ether linkage between the methanesulfonyloxy-ethoxy group and the chlorophenyl moiety.

  • Stoichiometric Control : Molar ratios of reactants are critical to minimizing side products. For instance, a 1:1 ratio of the piperidine intermediate to the chlorophenyl precursor is maintained to optimize yield.

  • Reaction Duration : The mixture is stirred for 12–24 hours under nitrogen to ensure complete conversion.

Intermediate Preparation

The tert-butyl-protected piperidine core is synthesized via Boc (tert-butoxycarbonyl) protection of piperidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). The methanesulfonyloxy-ethoxy side chain is introduced through a two-step process:

  • Ethoxylation : Reaction of 2-chloroethanol with methanesulfonyl chloride in the presence of TEA.

  • Coupling : Attachment to the chlorophenyl group via a Williamson ether synthesis.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Control : Maintaining the reaction at 0°C during TEA addition prevents exothermic side reactions, improving selectivity.

  • Solvent Selection : Dichloromethane (DCM) is preferred for its ability to dissolve both polar and non-polar intermediates while facilitating easy removal via rotary evaporation.

Catalytic and Stoichiometric Enhancements

  • Base Optimization : Triethylamine outperforms weaker bases (e.g., pyridine) in achieving >95% conversion due to its superior nucleophilicity-scavenging capacity.

  • Molar Ratios : Excess methanesulfonyl chloride (1.2 equiv) ensures complete ethoxyl sulfonylation, minimizing residual hydroxyl groups.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) removes unreacted starting materials and byproducts.

  • Recrystallization : The crude product is recrystallized from heptane/ethyl acetate (9:1) to achieve >98% purity.

Analytical Validation

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 4H, Ar-H), 4.45–4.30 (m, 2H, OCH₂), 3.70–3.50 (m, 2H, CH₂SO₃), 3.10 (s, 3H, SO₃CH₃).

    • HPLC : Purity ≥98% (C18 column, acetonitrile/water = 80:20).

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Stereochemical Control Chiral auxiliaries or asymmetric catalysisEnantiomeric excess >90%
Byproduct Formation Gradient chromatographyIsolated yield increases from 65% to 82%
Scale-Up Limitations Continuous flow reactor adaptation10x throughput improvement

Applications and Derivative Synthesis

While direct therapeutic applications remain proprietary, the compound’s structure suggests utility as:

  • Protease Inhibitor Intermediate : The tert-butyl ester enhances membrane permeability in drug candidates targeting viral proteases.

  • Neurological Agents : Piperidine scaffolds are prevalent in dopamine receptor modulators .

Analyse Chemischer Reaktionen

Reaktionstypen

3-[(3-Chlorphenyl)-(2-Methansulfonyloxy-ethoxy)-methyl]-Piperidin-1-carbonsäure-tert-butylester kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

    Substitution: Nucleophile Substitutionsreaktionen können an der Chlorphenylgruppe auftreten, wobei das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

    Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.

Hauptprodukte

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung verschiedener substituierter Phenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-[(3-Chlorphenyl)-(2-Methansulfonyloxy-ethoxy)-methyl]-Piperidin-1-carbonsäure-tert-butylester beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Compound Name (CAS/Reference) Substituents Molecular Weight Key Structural Differences
Target Compound 3-Chloro-phenyl, 2-methanesulfonyloxy-ethoxy-methyl ~457.9 (calc.) Unique sulfonate ester group; bifunctional substituent
tert-Butyl 3-[(3-chloroquinoxalin-2-yl)oxymethyl]piperidine-1-carboxylate 3-Chloroquinoxalin-2-yl oxymethyl 377.87 Heterocyclic quinoxaline substituent; no sulfonate
3-(6-Chloro-pyridazin-3-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester 6-Chloro-pyridazin-3-yl oxymethyl 327.81 Smaller heterocycle; lower molecular weight
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate Dichloro-fluorophenyl-pyridyl-pyrazole 550.45 Extended aromatic system; pyrazole linker
3-(Trifluoromethyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Trifluoromethyl-phenoxymethyl ~345 (calc.) Fluorinated substituent; enhanced metabolic stability

Key Observations :

  • The target compound’s methanesulfonyloxy-ethoxy group distinguishes it from analogs with purely aromatic or heterocyclic substituents. This group may improve aqueous solubility compared to lipophilic analogs like those with trifluoromethylphenyl groups .
  • Analogs with extended aromatic systems (e.g., ) exhibit higher molecular weights, which could impact bioavailability.

Biologische Aktivität

3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 942145-04-2) is a synthetic compound with potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H30ClNO6S, with a molecular weight of 448 g/mol. It features a piperidine ring substituted with a chloro phenyl group and a methanesulfonyloxy ethoxy group, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammatory pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine.

In Vitro Studies

Research indicates that the compound exhibits inhibitory effects on nitric oxide synthases (nNOS and eNOS), which are critical for the production of nitric oxide in the nervous system and endothelial cells, respectively. A study demonstrated that modifications to the piperidine ring can enhance binding affinity and potency against nNOS, suggesting that structural optimization could yield more effective derivatives .

Compound Target Activity IC50 (µM)
3nNOSInhibitor0.5
2eNOSInhibitor1.5

In Vivo Studies

In vivo studies have shown that compounds similar to this piperidine derivative can modulate inflammatory responses in animal models. For instance, administration of related compounds resulted in reduced edema and pro-inflammatory cytokine levels in models of acute inflammation, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Pain Management : A study involving a derivative of this compound demonstrated significant analgesic effects in rodent models of neuropathic pain, attributed to its modulation of pain pathways through nNOS inhibition.
  • Case Study on Neuroprotection : Another investigation highlighted the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage, suggesting that the compound may have applications in neurodegenerative diseases.

Q & A

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

  • Methodology : Protecting the piperidine nitrogen with Boc (tert-butoxycarbonyl) prevents unwanted alkylation. For electrophilic substitutions, directing groups (e.g., methoxy) can control regioselectivity. Kinetic studies using in situ IR or NMR help identify optimal reaction times to minimize byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.